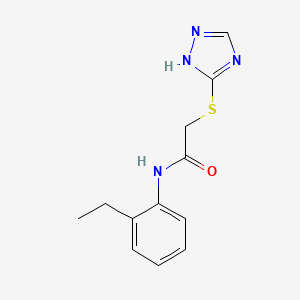
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine, also known as FNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FNBP is a piperazine derivative that has a furoyl group and a nitrobenzyl group attached to it.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed that the furoyl and nitrobenzyl groups attached to the piperazine ring are responsible for its biological activity. The furoyl group is known to exhibit antitumor activity by inhibiting the growth of cancer cells. The nitrobenzyl group is believed to be responsible for the antibacterial and antifungal properties of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. Another advantage is that 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is relatively easy to synthesize and purify. However, one of the limitations of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine. One area of research is the development of new derivatives of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine at the molecular level. In addition, further studies are needed to determine the potential therapeutic applications of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in various diseases.
Synthesemethoden
The synthesis of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-5-2-10-23-15)18-8-6-17(7-9-18)12-13-3-1-4-14(11-13)19(21)22/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYMYFWVATDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)

![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![2-methoxy-N-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B5565267.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)